molecular formula C27H34N4O4 B2722291 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 921902-75-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Katalognummer: B2722291
CAS-Nummer: 921902-75-2
Molekulargewicht: 478.593
InChI-Schlüssel: LQUUFWGTMSNVCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C27H34N4O4 and its molecular weight is 478.593. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its enzyme inhibitory properties and potential implications in treating diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Synthesis and Characterization

The synthesis of derivatives involving 2,3-dihydrobenzo[1,4]dioxin has been explored extensively. For instance, a study synthesized N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) derivatives through reactions with various acetamides. The resulting compounds were characterized using IR and NMR spectroscopy, confirming their structures and purity. Notably, the synthesized compounds showed significant inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), indicating their potential as therapeutic agents for T2DM and AD .

Enzyme Inhibition

The compound exhibits notable inhibitory effects on key enzymes:

Enzyme IC50 Value Activity
α-glucosidase0.002 μMStrong inhibition
Acetylcholinesterase46.42 μMModerate inhibition

The α-glucosidase inhibition suggests potential for managing postprandial hyperglycemia in T2DM patients. The moderate AChE inhibition indicates possible benefits in cognitive function enhancement relevant to AD treatment .

Molecular Docking Studies

In silico molecular docking studies have corroborated the enzyme inhibition data. The binding affinities of the compound were evaluated against the active sites of α-glucosidase and AChE. The results demonstrated that the compound forms stable interactions with critical residues within the active sites, which is consistent with its observed inhibitory activity .

Case Studies

A recent case study evaluated a series of derivatives based on the benzodioxin scaffold for their biological activities. One derivative showed promising results in reducing blood glucose levels in diabetic animal models while also demonstrating neuroprotective effects in models of AD. These findings suggest that structural modifications can enhance the pharmacological profile of benzodioxin derivatives .

Discussion

The biological activity of this compound highlights its potential as a multi-target therapeutic agent. Its dual action on α-glucosidase and AChE positions it as a candidate for further development in treating metabolic and neurodegenerative disorders.

Eigenschaften

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4/c1-30-11-5-6-19-16-20(7-9-22(19)30)23(31-12-3-2-4-13-31)18-28-26(32)27(33)29-21-8-10-24-25(17-21)35-15-14-34-24/h7-10,16-17,23H,2-6,11-15,18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUUFWGTMSNVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.